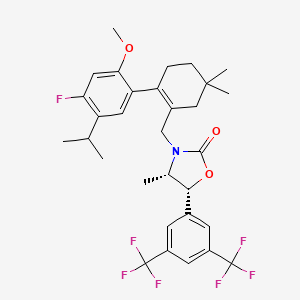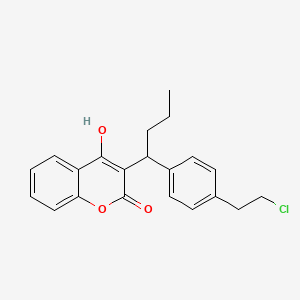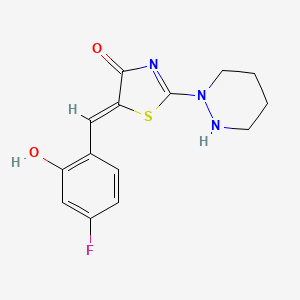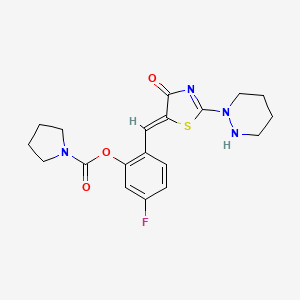![molecular formula C12H17Cl2N3O2 B606788 3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride CAS No. 879089-64-2](/img/structure/B606788.png)
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CP 93129 二盐酸盐: 是一种有效的且选择性的血清素 5-HT 1B 受体激动剂。 它对密切相关的 5-HT 1D 和 5-HT 1A 受体分别表现出约 150 倍和 200 倍的选择性 。 该化合物主要用于研究脑内 5-HT 1B 受体,特别是它们在调节其他神经递质释放中的作用 .
作用机制
CP 93129 二盐酸盐通过选择性结合血清素 5-HT 1B 受体发挥作用。这种结合抑制了脑内多巴胺和γ-氨基丁酸 (GABA) 等神经递质的释放。 该化合物对 5-HT 1B 受体比其他血清素受体亚型具有更高的选择性,这使其成为研究这些受体特定功能的宝贵工具 .
生化分析
Biochemical Properties
CP 93129 Dihydrochloride plays a significant role in biochemical reactions by acting as a selective agonist for the serotonin 5-HT1B receptor. This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters such as serotonin and dopamine. CP 93129 Dihydrochloride binds to the 5-HT1B receptor with high affinity, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels . This interaction results in the modulation of neurotransmitter release and various downstream signaling pathways.
Cellular Effects
CP 93129 Dihydrochloride exerts several effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release by acting on the 5-HT1B receptor, which is involved in the regulation of serotonin and dopamine levels . This compound has been shown to reduce food intake and body weight in animal models by influencing feeding behavior through its action on the central nervous system . Additionally, CP 93129 Dihydrochloride affects cell signaling pathways, gene expression, and cellular metabolism by modulating cyclic AMP levels and other downstream effectors.
Molecular Mechanism
The molecular mechanism of CP 93129 Dihydrochloride involves its binding to the serotonin 5-HT1B receptor, a G protein-coupled receptor. Upon binding, CP 93129 Dihydrochloride activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels . This reduction in cyclic AMP levels results in the modulation of various downstream signaling pathways, including those involved in neurotransmitter release and gene expression. CP 93129 Dihydrochloride also influences the activity of other biomolecules, such as GABA, by modulating their release through its action on the 5-HT1B receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CP 93129 Dihydrochloride have been observed to change over time. The compound is stable under desiccated conditions at room temperature . Its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions. Long-term studies have shown that CP 93129 Dihydrochloride can lead to sustained changes in neurotransmitter release and feeding behavior in animal models . Additionally, the stability and degradation of CP 93129 Dihydrochloride can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of CP 93129 Dihydrochloride vary with different dosages in animal models. At low doses, CP 93129 Dihydrochloride has been shown to reduce food intake and body weight by modulating feeding behavior through its action on the central nervous system . At higher doses, the compound can lead to adverse effects, such as increased aggression and changes in locomotor activity . These dosage-dependent effects highlight the importance of carefully controlling the dosage of CP 93129 Dihydrochloride in experimental studies to avoid potential toxic or adverse effects.
Metabolic Pathways
CP 93129 Dihydrochloride is involved in several metabolic pathways, primarily through its action on the serotonin 5-HT1B receptor. This receptor is linked to the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP levels and the modulation of various downstream signaling pathways . CP 93129 Dihydrochloride also influences the activity of enzymes and cofactors involved in neurotransmitter release and metabolism, such as GABA . These interactions can affect metabolic flux and metabolite levels in neuronal cells.
Transport and Distribution
The transport and distribution of CP 93129 Dihydrochloride within cells and tissues are influenced by its interaction with specific transporters and binding proteins. CP 93129 Dihydrochloride is known to be transported across cell membranes and distributed within the central nervous system, where it exerts its effects on the serotonin 5-HT1B receptor . The compound’s localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
CP 93129 Dihydrochloride is primarily localized in the central nervous system, where it interacts with the serotonin 5-HT1B receptor on neuronal cell membranes . This subcellular localization is crucial for its activity, as it allows CP 93129 Dihydrochloride to modulate neurotransmitter release and other cellular processes. The compound’s targeting signals and post-translational modifications may also play a role in directing it to specific compartments or organelles within neuronal cells.
准备方法
合成路线和反应条件: : CP 93129 二盐酸盐的合成涉及在特定条件下将 1,2,3,6-四氢吡啶与吡咯并[3,2-b]吡啶-5-酮反应,形成所需的化合物。 反应通常在合适的溶剂和催化剂存在下进行,以促进产物的形成 .
工业生产方法: : CP 93129 二盐酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以确保最终产物的高产率和纯度。 然后将化合物纯化并转化为其二盐酸盐形式,以提高稳定性和易于处理 .
化学反应分析
反应类型: : CP 93129 二盐酸盐会发生多种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构并增强其性质至关重要 .
常用试剂和条件: : 这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及取代试剂,如卤代烷烃。 反应通常在受控的温度和压力条件下进行,以确保预期的结果 .
形成的主要产物: : 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能会产生羟基化衍生物,而还原反应可能会产生化合物的还原形式 .
科学研究应用
化学: : CP 93129 二盐酸盐被用作研究工具来研究血清素受体的性质和行为。 它有助于了解各种受体亚型的结合亲和力和选择性.
生物学: : 在生物学研究中,CP 93129 二盐酸盐被用来研究血清素受体在调节神经递质释放中的作用。 它特别适用于研究血清素对脑内多巴胺和γ-氨基丁酸 (GABA) 释放的影响.
医药: : CP 93129 二盐酸盐在治疗神经系统疾病方面具有潜在的治疗应用。 它正在被研究其对抑郁症、焦虑症和帕金森病等疾病的影响.
工业: : 在制药行业,CP 93129 二盐酸盐被用于开发针对血清素受体的新的药物。 它作为筛选和优化新的治疗剂的参考化合物.
相似化合物的比较
类似化合物: : 与 CP 93129 二盐酸盐类似的化合物包括其他血清素受体激动剂,如 CP 94,253 二盐酸盐和 CP 93,129 .
独特性: : CP 93129 二盐酸盐对 5-HT 1B 受体的高选择性使其区别于其他血清素受体激动剂。 这种选择性允许更精确地研究 5-HT 1B 受体功能,而不会受到其他受体亚型的明显干扰 .
属性
CAS 编号 |
879089-64-2 |
|---|---|
分子式 |
C12H17Cl2N3O2 |
分子量 |
306.19 g/mol |
IUPAC 名称 |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C12H13N3O.2ClH.H2O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8;;;/h1-3,7,13-14H,4-6H2,(H,15,16);2*1H;1H2 |
InChI 键 |
UXDAADMPPAHNMY-UHFFFAOYSA-N |
SMILES |
C1CNCC=C1C2=CNC3=C2NC(=O)C=C3.Cl.Cl |
规范 SMILES |
C1CNCC=C1C2=CNC3=C2NC(=O)C=C3.O.Cl.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CP 93129 Dihydrochloride; CP 93129 DiHCl; CP 93129; CP93129; CP-93129. |
产品来源 |
United States |
Q1: What was the rationale for investigating the role of the 5-HT1B receptor in equine blood vessels?
A: Previous research in cattle demonstrated that ergot alkaloids, mycotoxins produced by fungal endophytes in tall fescue, interact with serotonin receptors. These interactions lead to prolonged vasoconstriction, a hallmark of fescue toxicosis. Given the known vasoactive properties of ergot alkaloids in equine blood vessels [], researchers aimed to determine if similar serotonin receptor-mediated mechanisms were involved.
Q2: Did CP 93129 Dihydrochloride induce vasoconstriction in the tested equine blood vessels?
A: No, the study found that CP 93129 Dihydrochloride, a selective 5-HT1B receptor agonist, did not induce a contractile response in equine palmar arteries, veins, or uterine arteries []. This suggests that the 5-HT1B receptor might not play a significant role in the vasoconstriction of these specific equine blood vessels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)





